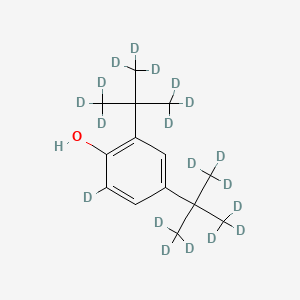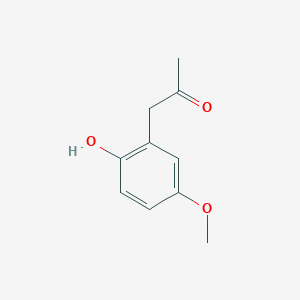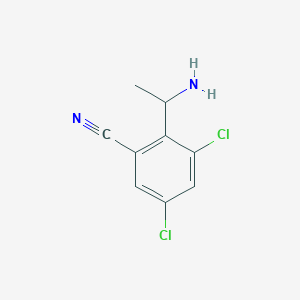
2-(1-Aminoethyl)-3,5-dichlorobenzonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(1-Aminoethyl)-3,5-dichlorobenzonitrile is an organic compound characterized by the presence of an aminoethyl group attached to a dichlorobenzonitrile core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Aminoethyl)-3,5-dichlorobenzonitrile typically involves the reaction of 3,5-dichlorobenzonitrile with an appropriate amine under controlled conditions. One common method involves the use of a reductive amination process, where 3,5-dichlorobenzonitrile is reacted with ethylamine in the presence of a reducing agent such as sodium cyanoborohydride. The reaction is usually carried out in a solvent like methanol or ethanol at room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
化学反应分析
Types of Reactions
2-(1-Aminoethyl)-3,5-dichlorobenzonitrile can undergo various chemical reactions, including:
Oxidation: The aminoethyl group can be oxidized to form corresponding imines or oximes.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The chlorine atoms on the benzene ring can be substituted with other nucleophiles such as hydroxyl or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or alkyl halides.
Major Products Formed
Oxidation: Formation of imines or oximes.
Reduction: Formation of primary amines.
Substitution: Formation of substituted benzene derivatives.
科学研究应用
2-(1-Aminoethyl)-3,5-dichlorobenzonitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including as an antimicrobial or anticancer agent.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
作用机制
The mechanism of action of 2-(1-Aminoethyl)-3,5-dichlorobenzonitrile largely depends on its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved would require detailed biochemical studies to elucidate.
相似化合物的比较
Similar Compounds
- 2-(1-Aminoethyl)-4,6-dichlorobenzonitrile
- 2-(1-Aminoethyl)-3,5-dibromobenzonitrile
- 2-(1-Aminoethyl)-3,5-difluorobenzonitrile
Comparison
Compared to its analogs, 2-(1-Aminoethyl)-3,5-dichlorobenzonitrile may exhibit unique properties due to the presence of chlorine atoms, which can influence its reactivity and interaction with biological targets. The dichloro substitution pattern can also affect the compound’s solubility and stability, making it distinct from its brominated or fluorinated counterparts.
属性
分子式 |
C9H8Cl2N2 |
|---|---|
分子量 |
215.08 g/mol |
IUPAC 名称 |
2-(1-aminoethyl)-3,5-dichlorobenzonitrile |
InChI |
InChI=1S/C9H8Cl2N2/c1-5(13)9-6(4-12)2-7(10)3-8(9)11/h2-3,5H,13H2,1H3 |
InChI 键 |
BBCFUAKGXYOMAR-UHFFFAOYSA-N |
规范 SMILES |
CC(C1=C(C=C(C=C1Cl)Cl)C#N)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


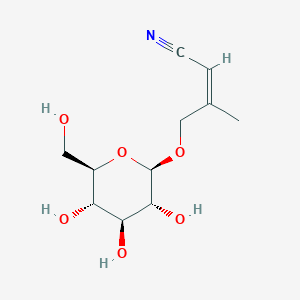
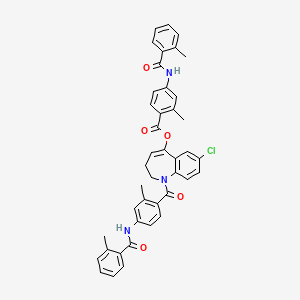
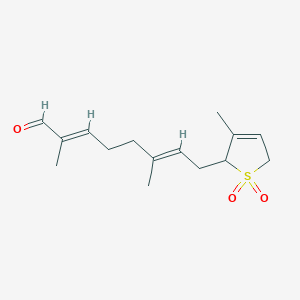
![(2S)-2-methyl-3-[4-(2-methylbutan-2-yl)phenyl]propan-1-ol](/img/structure/B13439410.png)
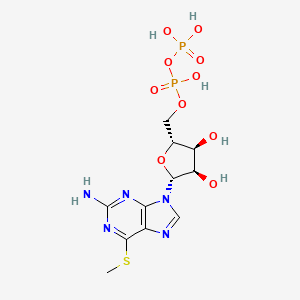

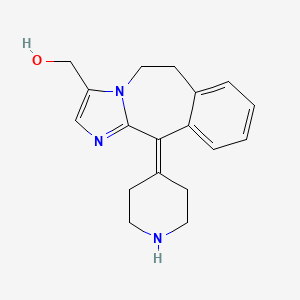
![potassium;1-[6-(2,5-dioxopyrrolidin-1-yl)oxy-6-oxohexyl]-2-[3-[1-[6-(2,5-dioxopyrrolidin-1-yl)oxy-6-oxohexyl]-3,3-dimethyl-5-sulfonatoindol-1-ium-2-yl]prop-2-enylidene]-3,3-dimethylindole-5-sulfonate](/img/structure/B13439429.png)
![(4S)-1-(1-hydroxy-2-methylpropyl)-4-methyl-6-oxa-2-azabicyclo[3.2.0]heptane-3,7-dione](/img/structure/B13439434.png)
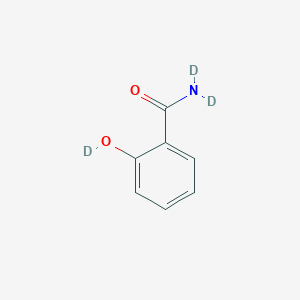

![(2R,3S,4S,5R)-4-fluoro-5-(hydroxymethyl)-2-[6-(5-prop-1-ynylpyridin-3-yl)purin-9-yl]oxolan-3-ol](/img/structure/B13439448.png)
